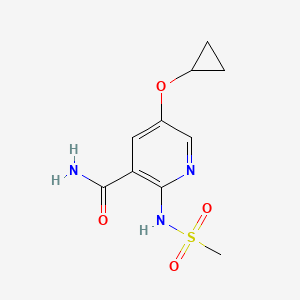
5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol It features a cyclopropoxy group attached to the nicotinamide ring, along with a methylsulfonamido group
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide can be achieved through several synthetic routes. One common method involves the quaternization of nicotinamide with substituted 2-bromoacetophenones in deep eutectic solvents. This reaction can be performed using conventional heating, microwave irradiation, or ultrasonic methods, with microwave irradiation providing the highest yields of about 98% . The use of deep eutectic solvents offers environmental benefits, including biodegradability and easy purification .
Chemical Reactions Analysis
5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the nicotinamide ring .
Scientific Research Applications
5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its therapeutic properties, including its role in modulating redox reactions and energy production in cells . Additionally, it has been investigated for its potential use in skincare products due to its ability to reduce oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide involves its role as a component of coenzymes such as nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are essential for redox reactions and energy production in cells. The compound may also influence DNA repair and cellular stress responses through its involvement in these metabolic pathways .
Comparison with Similar Compounds
5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide can be compared with other similar compounds, such as 5-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)nicotinamide While both compounds share the cyclopropoxy and methylsulfonamido groups, the presence of different substituents on the nicotinamide ring can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C10H13N3O4S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(methanesulfonamido)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-18(15,16)13-10-8(9(11)14)4-7(5-12-10)17-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
OMJLLJFMESZHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















